molecular formula C11H8BrNO2 B3306225 5-Bromo-2-methylquinoline-4-carboxylic acid CAS No. 926237-52-7

5-Bromo-2-methylquinoline-4-carboxylic acid

Cat. No.: B3306225
CAS No.: 926237-52-7
M. Wt: 266.09 g/mol
InChI Key: DCPYASDBSDKDGO-UHFFFAOYSA-N
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Description

5-Bromo-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination.

Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of quinoline derivatives. In this approach, the reaction is carried out in a microwave reactor using appropriate starting materials and catalysts to achieve the desired product in a shorter time with higher yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and amines derivatives.

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of alcohols and aldehydes.

Scientific Research Applications

5-Bromo-2-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylquinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research .

Properties

IUPAC Name

5-bromo-2-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-5-7(11(14)15)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPYASDBSDKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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